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Compound of Interest

Compound Name: Pentanimidoylamino-acetic acid

Cat. No.: B061729

An In-depth Technical Guide to the Predicted Solubility and Stability of N-(1-iminopentyl)glycine

Abstract

N-(1-iminopentyl)glycine (CAS 193140-43-1) is a glycine derivative utilized as a reactant in the
synthesis of losartan intermediates[1][2]. As a molecule featuring a hydrophilic amino acid
backbone and a lipophilic imine-containing side chain, its physicochemical properties,
particularly solubility and stability, are critical for its application in synthetic chemistry and
potential consideration in drug development. This document provides a comprehensive
technical overview of the predicted solubility and stability of N-(1-iminopentyl)glycine based on
established chemical principles of its constituent functional groups. Due to a lack of published
experimental data for this specific molecule, this guide also outlines detailed, standardized
protocols for the empirical determination of these properties.

Chemical Structure and Properties

N-(1-iminopentyl)glycine is a Schiff base formed from the condensation of glycine and
pentanal. Its structure incorporates a polar carboxylic acid group, a basic imine group, and a
nonpolar pentyl chain.

» IUPAC Name: 2-(pentanimidoylamino)acetic acid[3]

« CAS Number: 193140-43-1[1][2][3][4][5]
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e Molecular Formula: C7H1aN202[2][3][4][5]
e Molecular Weight: 158.2 g/mol [1][2][3]
o Predicted Properties:
o Boiling Point: 268.4+42.0 °C[2]
o Density: 1.12+0.1 g/cm3[2]
o pKa: 3.48+0.10 (for the carboxylic acid)[2]

Predicted Solubility Profile

The solubility of N-(1-iminopentyl)glycine is dictated by the interplay between its polar glycine
moiety and its lipophilic pentyl-imine portion. While specific quantitative data is unavailable[2], a
gualitative and semi-quantitative prediction can be made for common laboratory solvents. The
imine group's ability to be protonated at acidic pH will significantly enhance aqueous solubility.

Table 1: Predicted Solubility of N-(1-iminopentyl)glycine
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Solvent

Solvent Type

Predicted Solubility

Rationale

Water (pH 7.0)

Polar Protic

Moderate

The polar glycine
backbone aids
solubility, but the C5
alkyl chain limits it.
Zwitterionic character

may be present.

Phosphate-Buffered
Saline (PBS, pH 7.4)

Buffered Aqueous

Moderate

Similar to water, with
buffering capacity to

maintain pH.

Water (pH < 4)

Acidic Aqueous

High

Protonation of the
imine nitrogen (C=N)
to an iminium ion
(C=N*H) and
suppression of
carboxylate formation
increases polarity and

water solubility.

Water (pH > 10)

Basic Aqueous

Moderate to High

Deprotonation of the
carboxylic acid to a
carboxylate enhances

solubility.

Dimethyl Sulfoxide
(DMSO)

Polar Aprotic

High

Capable of solvating
both polar (acid,

imine) and non-polar
(alkyl chain) parts of

the molecule.

Ethanol / Methanol

Polar Protic

High

Good balance of
polarity and non-
polarity to dissolve the

molecule.

Dichloromethane
(DCM)

Non-polar

Low to Moderate

The non-polar pentyl
chain will favor

solubility, but the polar
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glycine headgroup will

limit it.

The high polarity of

the glycine and imine
Hexanes Non-polar Very Low groups prevents

dissolution in highly

non-polar solvents.

Predicted Stability Profile and Degradation Pathway

The primary point of instability in N-(1-iminopentyl)glycine is the imine (Schiff base) linkage.
This bond is susceptible to hydrolysis, breaking down into its constituent amine (glycine) and
aldehyde (pentanal). The rate of this hydrolysis is highly dependent on pH.

» Acidic Conditions (pH < 6): Hydrolysis is rapid. The reaction is catalyzed by acid, which
protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to
nucleophilic attack by water.

o Neutral to Mildly Basic Conditions (pH 7-9): The imine bond is generally at its most stable. In
this range, the rate of hydrolysis is typically at a minimum][6][7].

e Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again, though
typically not as rapidly as in acidic conditions.

Metal ions can also catalyze the hydrolysis process|8].

Table 2: Predicted Stability of N-(1-iminopentyl)glycine in Aqueous Solution

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2006/dt/b604211b
https://www.researchgate.net/publication/6765787_Complexation_behaviour_and_stability_of_Schiff_bases_in_aqueous_solution_The_case_of_an_acyclic_diiminoamino_diphenol_and_its_reduced_triamine_derivative
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Primary
Condition Temperature Predicted Half-Life Degradation
Pathway
) Rapid acid-catalyzed
pH 3.0 25°C Minutes to Hours ]
hydrolysis
Moderate acid-
pH 5.0 25°C Hours to Days )
catalyzed hydrolysis
Slow, uncatalyzed
pH 7.4 25°C Days to Weeks ]
hydrolysis
Generally the most
pH 9.0 25°C Weeks
stable pH range[6][7]
Presence of Metal o Metal-catalyzed
25°C,pH 7.4 Significantly Reduced )
lons (e.g., Cuz*, Fe3*) hydrolysis[8]
Elevated Temperature Thermally accelerated
pH 7.4 Reduced

(>40 °C)

hydrolysis

Imine Hydrolysis Pathway

The equilibrium between the imine and its precursors is pH-dependent. The diagram below

illustrates the acid-catalyzed hydrolysis mechanism, which is the most significant degradation

pathway in agueous solutions.
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Figure 1: Acid-catalyzed hydrolysis pathway of N-(1-iminopentyl)glycine.
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Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask
Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Preparation: Add an excess amount of N-(1-iminopentyl)glycine (e.g., 10-20 mg) to a known
volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled
environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm
for 15 minutes) to pellet the excess, undissolved solid.

Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no
solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase for the
chosen analytical method.

Quantification: Analyze the concentration of the diluted supernatant using a validated
analytical method, such as High-Performance Liquid Chromatography with UV detection
(HPLC-UV) or Mass Spectrometry (LC-MS).

Calculation: Calculate the original concentration in the supernatant based on the dilution
factor. This value represents the solubility of the compound in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol assesses the chemical stability of the compound under various conditions (e.qg.,

different pH values).

Stock Solution Preparation: Prepare a concentrated stock solution of N-(1-
iminopentyl)glycine in a suitable organic solvent (e.g., DMSO or Acetonitrile) where it is
known to be stable.
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e Incubation Sample Preparation:
o Prepare a series of aqueous buffers at the desired pH values (e.qg., pH 3, 5, 7.4, 9).

o Spike a small volume of the stock solution into a larger volume of each buffer to achieve a
final concentration suitable for HPLC analysis (e.g., 10 pg/mL). Ensure the initial
percentage of organic solvent is low (<1%) to not affect the buffer's properties.

e Time-Point Analysis:

o Immediately after preparation (t=0), take an aliquot from each sample, quench the reaction
if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze via HPLC
to determine the initial concentration.

o Incubate the remaining samples in a temperature-controlled environment (e.g., 25 °C or
37 °C).

o At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots,
quench, and analyze by HPLC.

e Data Analysis:

o Develop an HPLC method that effectively separates the parent compound from its
degradation products (glycine and pentanal).

o Plot the percentage of the parent compound remaining versus time for each condition.

o Calculate the degradation rate constant (k) and the half-life (t1/2) for the compound at each
pH.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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